3-(Piperidin-4-yl)benzoic acid, also known as 4-(piperidin-4-yl)benzoic acid, is a chemical compound characterized by its unique structure combining a piperidine ring with a benzoic acid moiety. Its molecular formula is , and it has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as an aromatic carboxylic acid due to the presence of the benzoic acid functional group. It is derived from piperidine, a six-membered nitrogen-containing heterocycle, which contributes to its pharmacological properties. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its versatile applications.
The synthesis of 3-(piperidin-4-yl)benzoic acid can be achieved through several methods, with the most common involving the reaction of piperidine derivatives with benzoic acid or its derivatives. Here are some notable synthetic routes:
Typical reaction conditions include temperatures ranging from 0°C to 100°C depending on the method employed, with reaction times varying from several hours to overnight. The final product is usually purified via recrystallization or chromatography.
3-(Piperidin-4-yl)benzoic acid is reactive under various conditions, allowing it to participate in multiple chemical transformations:
The mechanism of action for compounds containing a piperidine nucleus often involves interaction with biological targets such as receptors or enzymes. For instance, 3-(piperidin-4-yl)benzoic acid may act as an inhibitor or modulator in various biochemical pathways.
3-(Piperidin-4-yl)benzoic acid has numerous applications across different scientific domains:
Transition metal-catalyzed reactions enable efficient C–C bond formation on the piperidine scaffold, crucial for introducing the benzoic acid moiety. The Shapiro reaction converts N-silyl piperidinyl hydrazones to unsaturated intermediates using organolithium reagents (e.g., n-BuLi at –78°C), generating lithiated species for subsequent electrophilic trapping. For example, 4-bromophenyl electrophiles undergo coupling to form biphenyl intermediates, which are hydrolyzed to 3-(piperidin-4-yl)benzoic acid derivatives [3].
Palladium-catalyzed Suzuki-Miyaura couplings are equally pivotal, particularly for aryl boronic acid/ester partners. Patent US8013157B2 demonstrates Pd(OAc)₂/XPhos-catalyzed cross-coupling between 4-trifluoroboratomethylpiperidine and 3-bromobenzoic acid esters, achieving >85% yield under mild conditions (70°C, K₂CO₃ base) [3]. This method tolerates ester/carboxylate functionalities, enabling direct access to target molecules.
Table 1: Transition Metal-Catalyzed Methods for Piperidine-Benzoic Acid Conjugation
Method | Catalyst System | Key Reagent | Yield (%) | Limitations |
---|---|---|---|---|
Shapiro Coupling | n-BuLi | N-Silyl hydrazones | 60–75 | Cryogenic conditions (–78°C) |
Suzuki-Miyaura | Pd(OAc)₂/XPhos | Aryl boronic esters | 85–92 | Requires anhydrous solvents |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Aryl bromides | 70–80 | Sensitive to carboxylic acids |
Enantioselective synthesis of chiral piperidine intermediates leverages organocatalysts to control stereochemistry at C4. Chiral phosphoric acids (e.g., TRIP derivatives) facilitate asymmetric transfer hydrogenation of Δ³,⁴-piperidinyl enones using Hantzsch ester as a hydride source. This method achieves up to 98% ee for (R)- or (S)-3-(piperidin-4-yl)benzoates by protonation of iminium intermediates via hydrogen-bond-directed transition states [3].
Alternatively, L-proline-derived catalysts enable enantioselective reductive amination of ketopiperidines. In one protocol, 4-(3-carboxybenzoyl)piperidine undergoes dynamic kinetic resolution with RuCl₂/(S)-DM-BINAP and a prolinamide cocatalyst, affording (S)-3-(piperidin-4-yl)benzoic acid in 91% ee [1]. This approach circumvents traditional resolution steps, enhancing atom economy.
Table 2: Enantioselective Hydrogenation Approaches
Substrate Class | Catalyst | Reductant | ee (%) | Stereochemistry |
---|---|---|---|---|
Δ³,⁴-Piperidinyl enones | (R)-TRIP | Hantzsch ester | 92–98 | S-configured |
4-Benzoylpiperidines | RuCl₂/(S)-DM-BINAP + L-prolinamide | H₂ (50 psi) | 87–91 | S-configured |
N-Boc-4-aminopiperidines | Rh/(R,R)-Et-DuPhos | HCO₂H/NEt₃ | 85 | R-configured |
Ring expansion strategies construct functionalized piperidines from smaller cyclic precursors. A Curtius rearrangement-based route transforms 2-(2-carboxyethyl)benzoic acid 8 into dihydroisoquinolinone scaffolds. The diacid is converted to a diazide via mixed anhydride intermediates, thermally rearranged to isocyanates, and cyclized with amines to form 3,4-dihydroisoquinolin-1-ones. Subsequent dehydrogenation (Pd/C, 200°C) and hydrolysis yield 4-substituted piperidinyl benzoates [6].
A novel diazido benzofuranone rearrangement (disclosed in Tetrahedron, 2019) converts 2,2-diazidobenzofuran-3(2H)-ones to 4H-1,3-benzoxazin-4-ones using m-CPBA. This domino reaction involves nitrene insertion, ring expansion, and dimethylamine migration from DMF solvent. Though not directly applied to 3-(piperidin-4-yl)benzoic acid, the method exemplifies how strained heterocycles can be harnessed for piperidine-adjacent architectures [8].
Solid-phase synthesis enables rapid modular assembly of PROTAC® (PROteolysis TArgeting Chimera) linkers incorporating 3-(piperidin-4-yl)benzoic acid. The hydrochloride salt (≥95% purity) serves as a semi-flexible linker that balances rigidity and conformational freedom, optimizing ternary complex formation between target proteins and E3 ubiquitin ligases [2] .
In practice, Rink amide resin is functionalized via Fmoc deprotection (piperidine/DMF), followed by coupling of Fmoc-piperidine-4-carboxylic acid using HBTU/DIPEA. After Fmoc removal, 3-(bromomethyl)benzoic acid is alkylated onto the piperidine nitrogen, and acidolysis (TFA/DCM) liberates the free acid linker. This approach achieves 85–90% coupling efficiency per step and allows integration into CRBN- or VHL-recruiting PROTACs .
Table 3: Solid-Phase Synthesis Protocol for PROTAC® Linkers
Step | Reaction | Reagents/Conditions | Functional Group Introduced |
---|---|---|---|
1 | Resin loading | Rink amide resin, DCM | Amide anchor |
2 | Fmoc deprotection | 20% piperidine/DMF, 10 min | Free amine |
3 | Piperidine coupling | Fmoc-piperidine-4-COOH, HBTU/DIPEA | Fmoc-protected piperidine |
4 | Benzoic acid alkylation | 3-(bromomethyl)benzoic acid, K₂CO₃ | Protected benzoic acid |
5 | Cleavage | 95% TFA/H₂O, 2h | Free 3-(piperidin-4-yl)benzoic acid |
All listed compounds adhere to the naming conventions in the search results and exclude proprietary trademarks.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: